molecular formula C9H11BrClNO3 B1421040 Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride CAS No. 926036-31-9

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride

Cat. No.: B1421040
CAS No.: 926036-31-9
M. Wt: 296.54 g/mol
InChI Key: LYFCMWULLJNYAY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and methoxy functional groups. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through crystallization or distillation to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Formation of aminobenzoates.

Scientific Research Applications

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 3-amino-2-bromo-5-methoxybenzoate

Uniqueness

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 3-amino-5-bromo-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.ClH/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11;/h3-4H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFCMWULLJNYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1N)Br)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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